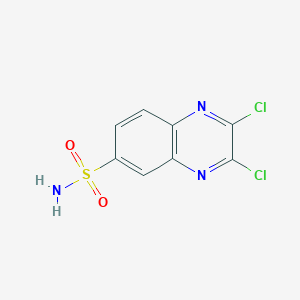
2,3-Dichloroquinoxaline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloroquinoxaline-6-sulfonamide is a nitrogen-based heterocyclic compound that has garnered significant interest due to its wide range of applications in various fields. This compound is an aromatic molecule frequently used as a synthetic intermediate in materials science, pharmaceuticals, and organic chemistry . Its structure consists of a quinoxaline ring substituted with chlorine atoms at positions 2 and 3, and a sulfonamide group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroquinoxaline-6-sulfonamide typically involves the functionalization of 2,3-dichloroquinoxaline with various nucleophiles. One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea in a solvent such as 1,4-dioxane . This reaction yields the desired sulfonamide derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs nucleophilic aromatic substitution reactions. The process involves the use of electron-deficient arenes and nucleophiles to achieve high yields of the target compound . The reaction conditions are optimized to ensure cost-effectiveness and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloroquinoxaline-6-sulfonamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms at positions 2 and 3 makes it a good electrophilic partner for nucleophilic substitution reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiourea and hydrazonodithioates are commonly used in nucleophilic substitution reactions with this compound.
Oxidation and Reduction: Specific oxidizing and reducing agents can be employed to modify the quinoxaline ring and sulfonamide group, leading to various derivatives.
Major Products: The major products formed from these reactions include 2,3-disubstituted quinoxalines and condensed quinoxalines, which have diverse biological and pharmacological properties .
Scientific Research Applications
2,3-Dichloroquinoxaline-6-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group inhibits the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes . This inhibition can result in antimicrobial effects, making the compound useful in treating infections.
Comparison with Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar structural features.
Thiazoloquinoxaline: A derivative with a thiazole ring fused to the quinoxaline core.
Dithioloquinoxaline: A compound with a dithiol ring fused to the quinoxaline core.
Uniqueness: 2,3-Dichloroquinoxaline-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms and the sulfonamide group enhances its electrophilic nature, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H5Cl2N3O2S |
|---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
2,3-dichloroquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C8H5Cl2N3O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H,(H2,11,14,15) |
InChI Key |
REZAAULTHORKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


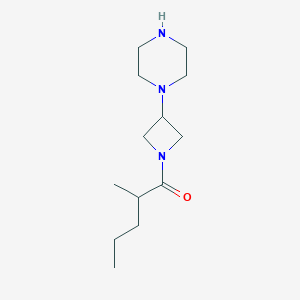
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)

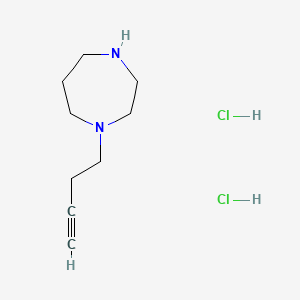

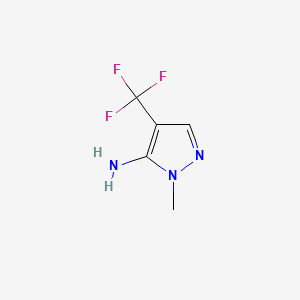
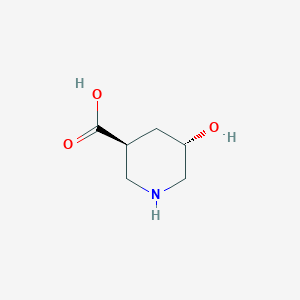

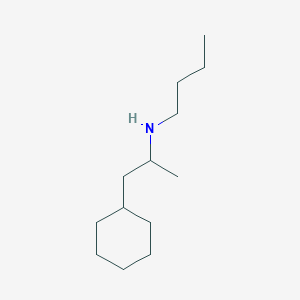
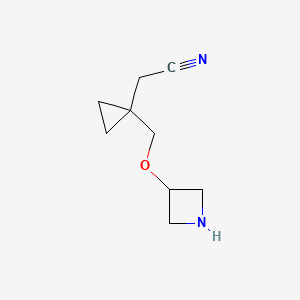

![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
